![molecular formula C18H28N2O B5055980 N,N-diethyl-1-(3-methylbenzyl)-3-piperidinecarboxamide](/img/structure/B5055980.png)
N,N-diethyl-1-(3-methylbenzyl)-3-piperidinecarboxamide
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Overview
Description
N,N-Diethyl-3-methylbenzamide, commonly known as DEET, is a potent insect repellent with an excellent history of efficacy and safety . The structure of DEET is similar to DEF, except with the presence of a 3-methylbenzyl group rather than a hydrogen on its amide carbon .
Synthesis Analysis
DEET has been shown to serve as a metal–organic framework synthesis solvent with phase-directing capabilities . Metal–organic frameworks (MOFs) are generally synthesized in toxic formamide solvents, and greener solvents would lower production barriers and facilitate applications such as drug delivery .Molecular Structure Analysis
The structure of DEET is similar to DEF, except with the presence of a 3-methylbenzyl group rather than a hydrogen on its amide carbon .Chemical Reactions Analysis
DEET has been used as a synthesis solvent for either materials synthesis or chemical synthesis .Physical And Chemical Properties Analysis
DEET is known for its slow evaporation rate, which permits a longer duration of protection than more-volatile repellents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-diethyl-1-[(3-methylphenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-20(5-2)18(21)17-10-7-11-19(14-17)13-16-9-6-8-15(3)12-16/h6,8-9,12,17H,4-5,7,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQLKOUZWNKRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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